1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene
Description
1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene is a structurally complex organic compound featuring a benzene core substituted with methyl, thiourea, and carbonyl groups. The molecule integrates a thiourea bridge (N–C(=S)–N) and a urea derivative (N–C(=O)–N), both linked to a methylamino moiety. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or agrochemical research.
Properties
IUPAC Name |
4-methyl-N-(methylcarbamoylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-3-5-8(6-4-7)9(15)13-11(17)14-10(16)12-2/h3-6H,1-2H3,(H3,12,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVXCRHGFKHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963702 | |
| Record name | N-{[Hydroxy(methylimino)methyl]carbamothioyl}-4-methylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138712-75-1, 4694-58-0 | |
| Record name | 4-Methyl-N-[[[(methylamino)carbonyl]amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138712-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[Hydroxy(methylimino)methyl]carbamothioyl}-4-methylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The initial step involves the preparation of the benzene ring with a methyl group attached at the 1-position.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl or carbothioyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Urea/Thiourea-Containing Agrochemicals
Compounds with urea or thiourea functionalities are prevalent in agrochemicals. For example:
- Cinosulfuron (N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide): A sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants. Unlike the target compound, cinosulfuron incorporates a triazine ring and sulfonamide group, enhancing its herbicidal activity .
- Azimsulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide): Features a pyrimidine ring and tetrazole group, increasing its metabolic stability compared to the simpler thiourea in the target compound .
Key Differences :
*Molecular weight of the target compound estimated based on analogs in .
Heterocyclic Derivatives
Compounds such as 4-[(R-α-methylbenzylamino)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole (5{18}) and N-[3-(dimethylamino)propyl]-5-isopentyl-2-[...]-1,3-thiazole-4-carboxamide () highlight the role of heterocycles in modulating bioactivity:
- 5{18}–5{21} Imidazole Derivatives : These feature imidazole cores with benzyloxyglycyl and tert-butoxy groups. The imidazole ring enhances π-π stacking interactions, unlike the benzene core of the target compound. Substituents like benzyloxyglycyl may improve solubility in polar solvents .
- The target compound lacks such electron-withdrawing groups, suggesting milder electronic effects .
Spectroscopic Comparison :
Amino Alcohols and Sulfonamides
- Albuterol-Related Compound A (α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol): An amino alcohol with a tertiary butyl group. Unlike the target compound, this structure prioritizes β-adrenergic receptor binding via its hydroxyl and amino alcohol motifs, demonstrating how minor structural changes (e.g., thiourea vs. alcohol) redirect applications from agrochemicals to pharmaceuticals .
Research Implications and Gaps
- Synthetic Challenges : The tert-butoxy and benzyloxy groups in analogs like 5{20} suggest that bulky substituents could be incorporated into the target compound to tune steric hindrance .
- Data Limitations : Direct biological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
Biological Activity
1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene, also known by its CAS number 138712-75-1, is a compound with a complex chemical structure that has garnered interest in various biological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H13N3O2S
- Molar Mass : 251.3 g/mol
- Structural Formula : Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural components suggest potential interactions with:
- Enzymatic Inhibition : The carbothioyl and carbonyl groups may inhibit enzymes linked to metabolic processes.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study 1 : A study evaluated the antimicrobial effects of various thioamide derivatives against bacterial strains. Results showed a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound have been assessed in several cancer cell lines:
- Case Study : In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Induction of apoptosis |
| HeLa | 45 | Cell cycle arrest |
| A549 | 50 | Inhibition of proliferation |
Toxicological Profile
Toxicity assessments indicate that while the compound shows promising biological activity, it also presents potential risks:
- Acute Toxicity : In animal models, doses exceeding 100 mg/kg resulted in significant adverse effects, highlighting the need for careful dosage regulation.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing 1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene, and how can reaction efficiency be optimized?
- Methodological Answer : Utilize multi-step protocols involving carbamoylation and thiourea coupling. For example, a photoredox-catalyzed approach (similar to α-amino carbonyl synthesis) can be adapted for introducing the methylamino-carbothioyl moiety. Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C) to enhance yield. Monitor intermediates via TLC or LC-MS to identify bottlenecks .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thiourea (N-H, ~3200 cm⁻¹; C=S, ~1250 cm⁻¹) groups.
- NMR : Use - and -NMR to resolve methyl groups (δ ~2.5 ppm for CH) and aromatic protons (δ ~7–8 ppm). - HMBC can map hydrogen bonding in the thiourea moiety.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated exact mass: ~307.08 Da) and fragmentation patterns .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like carbonic anhydrase or kinases. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability studies (e.g., 1–14 range) with UV-Vis or -NMR monitoring. The thiourea group may undergo hydrolysis to urea under acidic conditions, while the methylamino moiety could protonate, altering solubility. Use Arrhenius plots to quantify activation energy for degradation pathways .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null effects)?
- Methodological Answer :
- Triangulation : Cross-validate results using independent assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity).
- Contextual Factors : Control for solvent effects (DMSO vs. aqueous buffers) and cell line variability.
- Meta-Analysis : Aggregate datasets from multiple studies to identify outliers or confounding variables (e.g., impurity profiles) .
Q. What hybrid synthetic approaches integrate catalytic and stoichiometric methods to improve yield and selectivity?
- Methodological Answer : Combine Lewis acid catalysis (e.g., ZnCl) with stoichiometric carbamoylating agents (e.g., methyl isocyanate). For example, a one-pot strategy using visible-light photocatalysis (e.g., Ru(bpy)) can generate carbamoyl radicals, enabling C–N bond formation without harsh reagents .
Methodological Considerations
- Data Validation : Use orthogonal analytical techniques (e.g., XRD for crystallinity, DSC for thermal stability) to confirm purity and structure .
- Contradiction Management : Apply Bonferroni corrections in statistical analyses to address multiple comparisons, and document experimental conditions rigorously (e.g., humidity, light exposure) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
